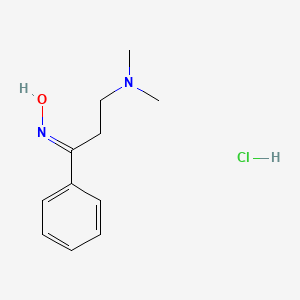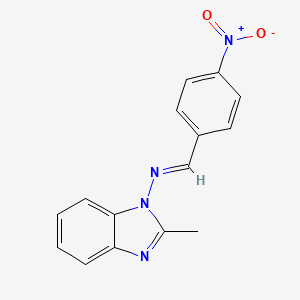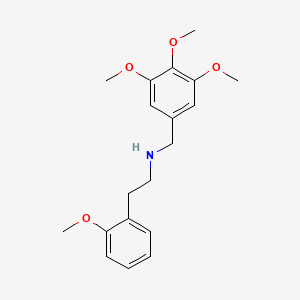
(1E)-3-(dimethylamino)-1-phenyl-1-propanone oxime hydrochloride
Descripción general
Descripción
(1E)-3-(dimethylamino)-1-phenyl-1-propanone oxime hydrochloride, commonly known as DMPP, is an organic compound with the chemical formula C11H15NO.HCl. It is a white crystalline powder that is soluble in water and ethanol. DMPP is a widely used reagent in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
DMPP acts as an agonist of nAChRs, which are ionotropic receptors that are activated by the neurotransmitter acetylcholine. By binding to these receptors, DMPP can cause depolarization of the membrane potential and the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects in the brain, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the activation of intracellular signaling pathways. These effects have been linked to improvements in cognitive function, as well as the potential for therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPP as a research tool is its high selectivity for nAChRs, which allows for the specific targeting of these receptors in experiments. Additionally, DMPP is relatively easy to use and has a long shelf life. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research involving DMPP, including the development of new therapeutic applications for neurodegenerative diseases, the exploration of its effects on other neurotransmitter systems, and the investigation of its potential as a tool for studying the mechanisms of addiction and other psychiatric disorders. Additionally, advances in technology such as optogenetics and chemogenetics may allow for more precise control of DMPP's effects in the brain, opening up new avenues for research.
Aplicaciones Científicas De Investigación
DMPP is primarily used in scientific research as a pharmacological tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(NE)-N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)9-8-11(12-14)10-6-4-3-5-7-10;/h3-7,14H,8-9H2,1-2H3;1H/b12-11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGPYYVJACIMQK-CALJPSDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=NO)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=N\O)/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[phenyl(3-pyridinyl)methyl]urea](/img/structure/B3861690.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)
![2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)



![6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3861728.png)
![2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3861734.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861748.png)
![4-(benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3861780.png)

